molecular formula C45H26N6O6 B392054 2-[6-{[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-OXO-2-PHENYL-3,4-DIHYDRO-6-QUINAZOLINYL]METHYL}-4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]-1H-ISOINDOLE-1,3(2H)-DIONE

2-[6-{[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-OXO-2-PHENYL-3,4-DIHYDRO-6-QUINAZOLINYL]METHYL}-4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B392054
M. Wt: 746.7g/mol
InChI Key: YWVWUKXAIVZAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-{[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-OXO-2-PHENYL-3,4-DIHYDRO-6-QUINAZOLINYL]METHYL}-4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound characterized by multiple fused ring structures and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of isoindole derivatives with quinazoline derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline-quinone derivatives, while reduction reactions could produce dihydroquinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features enable it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
  • 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-

Uniqueness

Compared to similar compounds, 2-[6-{[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-OXO-2-PHENYL-3,4-DIHYDRO-6-QUINAZOLINYL]METHYL}-4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]-1H-ISOINDOLE-1,3(2H)-DIONE stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C45H26N6O6

Molecular Weight

746.7g/mol

IUPAC Name

2-[6-[[3-(1,3-dioxoisoindol-2-yl)-4-oxo-2-phenylquinazolin-6-yl]methyl]-4-oxo-2-phenylquinazolin-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C45H26N6O6/c52-40-30-15-7-8-16-31(30)41(53)50(40)48-38(28-11-3-1-4-12-28)46-36-21-19-26(24-34(36)44(48)56)23-27-20-22-37-35(25-27)45(57)49(39(47-37)29-13-5-2-6-14-29)51-42(54)32-17-9-10-18-33(32)43(51)55/h1-22,24-25H,23H2

InChI Key

YWVWUKXAIVZAIB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(N(C5=O)N6C(=O)C7=CC=CC=C7C6=O)C8=CC=CC=C8)C(=O)N2N9C(=O)C1=CC=CC=C1C9=O

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(N(C5=O)N6C(=O)C7=CC=CC=C7C6=O)C8=CC=CC=C8)C(=O)N2N9C(=O)C1=CC=CC=C1C9=O

Origin of Product

United States

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